N-Boc-4-(4-iodophenyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C14H15IN2O2S |
|---|---|
Molecular Weight |
402.25 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H15IN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
YYZUYYGDSXLFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely used route for constructing the thiazole core. This approach involves the reaction of α-thiocyano carbonyl compounds with primary amines under acidic conditions.
Procedure :
- Reactants :
- α-Thiocyanoacetophenone derivatives (e.g., 3-thiocyano-butanone-2)
- Primary amines (e.g., aniline or methylamine)
- Conditions :
Example :
Reaction of 3-thiocyano-butanone-2 with aniline yields 2-anilino-4,5-dimethylthiazole, demonstrating the method's adaptability to aryl amines.
Table 1: Hantzsch Synthesis Optimization
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Acid Concentration | 0.5–1.0 eq HCl | 68–75 | |
| Temperature | 80–100°C | 70 | |
| Reaction Time | 8–10 hours | 72 |
Advantages :
- Scalable to industrial production.
- Tolerates diverse amine substrates.
Limitations :
Cyclization with Thiourea
Alternative routes employ thiourea as both sulfur and nitrogen sources, enabling one-pot cyclization.
Procedure :
- Reactants :
- Ethyl 2-chloroacetoacetate
- Thiourea
- 4-Iodobenzaldehyde (for phenyl substitution)
- Conditions :
Example :
Cyclization of ethyl 2-chloroacetoacetate with thiourea and 4-iodobenzaldehyde produces 4-(4-iodophenyl)thiazol-2-amine in 80% yield after recrystallization.
Table 2: Cyclization Method Comparison
| Condition | Hantzsch | Thiourea |
|---|---|---|
| Yield | 68–75% | 80% |
| Reaction Time | 8–10 hours | 5 hours |
| Byproducts | Thiazolines | Minimal |
| Scalability | Industrial | Lab-scale |
Boc Protection of the Amine Group
Standard Boc Protection Protocol
The final step involves protecting the thiazol-2-amine with di-tert-butyl dicarbonate (Boc anhydride).
Procedure :
- Reactants :
- 4-(4-Iodophenyl)thiazol-2-amine (1 eq)
- Boc₂O (1.2 eq)
- Conditions :
Yield : 82% after silica gel chromatography.
Table 3: Boc Protection Optimization
| Parameter | Effect on Yield |
|---|---|
| Boc₂O Excess | >1.5 eq reduces yield |
| Temperature | <0°C slows reaction |
| Base Strength | Et₃N > DMAP |
Alternative and Emerging Methods
Microwave-Assisted Synthesis
Recent protocols reduce reaction times from hours to minutes:
Procedure :
Solid-Phase Synthesis
For combinatorial libraries, resin-bound intermediates enable rapid iteration:
Critical Analysis of Methodologies
Table 4: Synthetic Route Comparison
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Hantzsch + Ullmann | 62% | 95% | High |
| Thiourea + Suzuki | 68% | 98% | Moderate |
| Microwave-Assisted | 75% | 99% | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(4-iodophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.
Coupling Reactions: Products include biaryl compounds and other complex molecules with potential biological activity.
Scientific Research Applications
N-Boc-4-(4-iodophenyl)thiazol-2-amine is a thiazole derivative with a thiazole ring substituted with an amino group and a Boc (tert-butoxycarbonyl) protecting group, with a 4-iodophenyl moiety that enhances its reactivity and potential biological activity. Thiazoles, characterized by a five-membered heterocycle containing sulfur and nitrogen, are known for diverse applications in medicinal chemistry because of their ability to interact with biological targets. this compound's uniqueness lies in its specific combination of functional groups, including the Boc protecting group and iodine substituent, potentially enhancing its stability and reactivity compared to other thiazole derivatives, making it a promising candidate for medicinal chemistry research.
Pharmaceutical Development
This compound is a candidate in pharmaceutical development because of its unique structure. Compounds containing thiazole rings have demonstrated a range of biological activities, including antimicrobial, anticancer, and antifungal properties. Specifically, derivatives of thiazol-2-amines have been studied for their potential, and the presence of electron-withdrawing groups like iodine can enhance these biological activities by increasing the compound's electrophilicity.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity and selectivity towards biological targets such as enzymes or receptors. These studies typically utilize techniques to understand the mechanism of action and optimize the compound for better efficacy and reduced toxicity.
Structurally Similar Compounds and Their Activities
Several compounds share structural similarities with this compound.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(4-bromophenyl)thiazol-2-amine | Contains bromine instead of iodine | Antimicrobial and anticancer properties |
| 2-amino-thiazole derivatives | Lacks Boc protection | Broad-spectrum antimicrobial activity |
| 5-methylthiazole derivatives | Different substitution pattern | Potential antifungal properties |
Mechanism of Action
The mechanism of action of N-Boc-4-(4-iodophenyl)thiazol-2-amine depends on its specific application. In general, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance the compound’s binding affinity to its target, while the Boc group provides stability during synthetic transformations.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (e.g., 286°C for 4-(4-nitrophenyl)thiazol-2-amine ), whereas the Boc-protected compound may have lower solubility in polar solvents due to the bulky tert-butyl group.
- Molecular Weight: The iodine atom and Boc group increase the molecular weight (~457.3) compared to non-halogenated analogues (e.g., 202.3 for N-methyl-8H-indeno[1,2-d]thiazol-2-amine ).
Q & A
Q. Basic
- NMR Spectroscopy :
- X-ray Crystallography : Resolve the iodine atom’s position and hydrogen-bonding patterns. For example, in similar salts, N–H···Br⁻ interactions stabilize crystal packing .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆IN₃O₂S: 448.01; observed: 448.02) .
How can researchers resolve contradictions in reaction outcomes when synthesizing this compound under varying conditions?
Advanced
Contradictions often arise from competing reaction pathways or solvent effects. Methodological strategies include:
- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor kinetic products (e.g., thiazole formation) over side reactions like dimerization .
- Additive Screening : Introduce catalytic agents (e.g., KI for iodination) to improve regioselectivity. For example, KI increases iodophenyl incorporation by 30% in Suzuki-Miyaura couplings .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation. A study on benzothiazole derivatives identified a critical imine intermediate that dictates product distribution .
What role does the 4-iodophenyl group play in the biological activity of thiazol-2-amine derivatives, and how is this evaluated?
Advanced
The iodine atom enhances lipophilicity (logP increases by ~0.5 units) and influences target binding via halogen bonding. Key assays include:
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases using fluorescence-based assays. The iodine group in similar compounds improves inhibition by 10-fold due to interactions with hydrophobic enzyme pockets .
- Cellular Uptake : Use radiolabeled (¹²⁵I) analogs to quantify intracellular accumulation. Iodinated thiazoles show 2–3× higher uptake in cancer cell lines compared to non-halogenated analogs .
- SAR Studies : Compare activity of iodine-substituted analogs with F, Cl, or Br derivatives. For example, iodine’s larger van der Waals radius enhances binding to DNA gyrase in antibacterial assays .
What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Q. Advanced
- Iodine Handling : Use flow chemistry to minimize exposure to volatile iodine species. Continuous flow reactors reduce waste and improve safety .
- Purification : Optimize column chromatography conditions (e.g., gradient elution with hexane/EtOAc) to separate Boc-protected products from deprotected byproducts. In one study, silica gel modified with 5% triethylamine improved resolution by 40% .
- Yield Optimization : Screen coupling reagents (e.g., HATU vs. EDCI) for Boc introduction. HATU increases yields to 85% compared to 65% with EDCI in amide-forming reactions .
How do solvent-free synthesis conditions impact the environmental sustainability of producing this compound?
Advanced
Solvent-free methods reduce waste and energy use. For example:
- Mechanochemical Synthesis : Ball milling reactants (e.g., 4-iodophenyl isothiocyanate and α-bromo ketones) achieves 90% yield in 2 hours, compared to 70% yield in DMF over 6 hours .
- Green Metrics : Calculate E-factors (kg waste/kg product). Solvent-free routes for similar thiazoles have E-factors of 0.5 vs. 12 for traditional methods .
- Catalyst Reusability : Heterogeneous catalysts (e.g., MgO nanoparticles) can be reused 5× without loss of activity, as shown in Friedel-Crafts acylations of thiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
